molecular formula C22H17Cl2N5O3 B4601048 [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone

Cat. No.: B4601048
M. Wt: 470.3 g/mol
InChI Key: HABKKNCMQPZZLS-UHFFFAOYSA-N
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Description

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone is a useful research compound. Its molecular formula is C22H17Cl2N5O3 and its molecular weight is 470.3 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(3,5-dichlorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine is 469.0708448 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

  • Pyrazoles as Building Blocks : Research has demonstrated the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, exploring their potential in heterocyclic synthesis. The studies illustrate the versatility of pyrazoles in forming new compounds with potential applications in medicinal chemistry and drug discovery (Harb et al., 2005).

  • Novel Pyrazolylfuropyrimidinethiones Synthesis : A study focused on synthesizing novel pyrazolylfuropyrimidinethiones, highlighting the synthetic routes and potential of these compounds in creating new chemical entities with possible pharmacological activities (Abdel Megid Abdel-Hamid et al., 2012).

Biological Activities and Interactions

  • Antibacterial Activity and Biophysical Insights : Research on two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives has shown antibacterial activity. Additionally, their interactions with plasma proteins such as bovine serum albumin (BSA) were studied, providing insights into the biophysical aspects of these compounds (He et al., 2020).

  • Adenosine Receptor Affinity : A series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine were synthesized and tested for their affinity to A1 adenosine receptors. This study showcases the potential of pyrazolo[1,5-a]pyrimidine derivatives in modulating receptor activity, which could be valuable in designing new therapeutic agents (Harden et al., 1991).

Antitumor and Antiviral Potentials

  • Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, including structures resembling 7-(3,5-dichlorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine, have been synthesized and evaluated for their antitumor activities. These compounds showed promising cytotoxicity against various tumor cell lines, indicating their potential in cancer therapy (Naito et al., 2002).

  • Enterovirus Inhibitors : A study on pyrazolo[3,4-d]pyrimidines revealed their specificity and potent inhibitory effect against human enteroviruses, especially coxsackieviruses. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antiviral agents (Chern et al., 2004).

Properties

IUPAC Name

[4-[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N5O3/c23-15-10-14(11-16(24)12-15)18-3-4-25-20-13-17(26-29(18)20)21(30)27-5-7-28(8-6-27)22(31)19-2-1-9-32-19/h1-4,9-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABKKNCMQPZZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
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[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.